molecular formula C14H17BrN2O B1375696 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide CAS No. 1052148-20-5

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide

Cat. No.: B1375696
CAS No.: 1052148-20-5
M. Wt: 309.2 g/mol
InChI Key: PQFYIDGUCQZAQK-UHFFFAOYSA-N
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Description

6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide is an organic compound with the molecular formula C14H17BrN2O It is characterized by the presence of a bromine atom, a cyanophenyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide typically involves the following steps:

    Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the cyanophenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanamide: Lacks the cyanophenyl group, making it less complex and potentially less versatile in certain applications.

    N-[(4-Cyanophenyl)methyl]hexanamide:

    6-Bromo-N-[(4-methylphenyl)methyl]hexanamide: Contains a methyl group instead of a cyano group, which can influence its chemical properties and interactions.

Uniqueness

6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide is unique due to the presence of both the bromine atom and the cyanophenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of scientific research applications.

Properties

IUPAC Name

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-9-3-1-2-4-14(18)17-11-13-7-5-12(10-16)6-8-13/h5-8H,1-4,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYIDGUCQZAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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